molecular formula C29H22FN5O4 B070245 Myrislignan CAS No. 171485-39-5

Myrislignan

Cat. No. B070245
M. Wt: 523.5 g/mol
InChI Key: ULZFTGWWPHYLGI-RBZFPXEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of myrislignan involves several key steps starting from vanillin. An asymmetric synthesis approach has been developed to achieve the natural erythro-(1R,2S)-8-O-4′-neolignan myrislignan with a total yield of 10%. This process includes critical steps such as the preparation of the enantiopure threo alcohol of predictable stereochemistry by dihydroxylation and inversion of the absolute configuration at the C-8 stereogenic center to obtain the erythro configuration through a Mitsunobu reaction (Xia & Wang, 2011).

Molecular Structure Analysis

Myrislignan's molecular structure is characterized by its acyclic neolignan framework, which is significant for its biological activities. The compound, erythro-(1R,2S)-2-(4-allyl-2,6-dimethoxyphenoxyl)-1-(4-hydroxy-3-methoxyphenyl) propan-1-ol, showcases the complexity of its structure, which contributes to its diverse pharmacological effects. This structure is pivotal in studies focusing on its synthesis and biotransformation (Li & Yang, 2008).

Chemical Reactions and Properties

Myrislignan undergoes various chemical reactions, including biotransformation in liver microsomes, leading to the production of several metabolites. This biotransformation is crucial for understanding its mechanism of action and metabolism in biological systems. The metabolites, identified as myrislignanometins A-G, elucidate the compound's interaction with biological enzymes and its metabolic pathways (Li & Yang, 2008).

Scientific Research Applications

  • Anti-Cancer Properties : Myrislignan has been shown to induce apoptosis in lung cancer cells (A549) through mechanisms involving the mitogen-activated protein kinase pathway, changes in mitochondrial membrane potential, and regulation of apoptotic proteins (Lu et al., 2016). It also induces apoptosis in gastric cancer cells via the PI3K/AKT signaling pathway (Zhou et al., 2023).

  • Anti-Inflammatory Effects : Myrislignan has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway in lipopolysaccharide-induced inflammation in murine macrophage cells (Jin et al., 2012).

  • Pharmacokinetics and Metabolism : Studies have explored the pharmacokinetics of myrislignan in animals, including its bioavailability and metabolism. It has been shown that the bioavailability of orally administered myrislignan is significantly lower than when administered intraperitoneally (Zhang et al., 2021). Additionally, its metabolism in rat liver microsomes has been investigated to understand its metabolic pathways (Li & Yang, 2008).

  • Toxicity and Treatment of Infections : Myrislignan has been studied for its potential in treating Toxoplasma gondii infections, with findings suggesting it may disrupt mitochondrial function in the parasite (Zhang et al., 2019). It also has been shown to induce redox imbalance and activate autophagy in Toxoplasma gondii (Zhang et al., 2021).

  • Hepatoprotective Effects : Myrislignan has demonstrated hepatoprotective effects mediated by PPARα, suggesting its potential in treating liver injuries (Yang et al., 2018).

  • Synthesis and Chemical Analysis : Research has been conducted on the asymmetric synthesis of myrislignan (Xia & Wang, 2011), as well as methods for its quantification and analysis in biological samples (Li & Yang, 2008).

Safety And Hazards

Myrislignan is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Myrislignan has shown excellent anti-T. gondii activity in vitro and in vivo, and was able to destroy mitochondrial function . These findings demonstrated that Myrislignan can induce the oxidation-reduction in T. gondii, lead to the autophagy, and cause the death of T. gondii . This suggests that Myrislignan may be a promising compound for the treatment of diseases caused by T. gondii.

properties

IUPAC Name

4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZFTGWWPHYLGI-RBZFPXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333494
Record name (-)-(1R,2S)-Myrislignan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myrislignan

CAS RN

171485-39-5
Record name (-)-(1R,2S)-Myrislignan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myrislignan
Reactant of Route 2
Reactant of Route 2
Myrislignan
Reactant of Route 3
Reactant of Route 3
Myrislignan
Reactant of Route 4
Reactant of Route 4
Myrislignan
Reactant of Route 5
Reactant of Route 5
Myrislignan
Reactant of Route 6
Reactant of Route 6
Myrislignan

Citations

For This Compound
191
Citations
H Jin, ZG Zhu, PJ Yu, GF Wang, JY Zhang… - Phytotherapy …, 2012 - Wiley Online Library
… Myrislignan significantly inhibited LPS-induced production of … Further study showed that myrislignan decreased the … Our results suggest that myrislignan may exert its antiinflammatory …
Number of citations: 40 onlinelibrary.wiley.com
XG Lu, L Yang, JX Chen, JA Zhou, XD Tang… - Journal of natural …, 2017 - Springer
… It has also been demonstrated that myrislignan could be metabolized by liver … of myrislignan against human lung cancer cells. The cytotoxic and cell cycle arrest activity of myrislignan in …
Number of citations: 14 link.springer.com
Z Zhu, S Yang, W Zhao, R Li… - Journal of …, 2016 - academic.oup.com
… /z 437 for the quantification of myrislignan and IS. The total run time … of myrislignan after oral administration of the myrislignan … the pharmacokinetic properties of myrislignan in rats have …
Number of citations: 6 academic.oup.com
J Zhang, H Si, B Li, X Zhou, J Zhang - Frontiers in Microbiology, 2019 - frontiersin.org
… myrislignan further confirmed mitochondrial damage. In the in vivo murine model, myrislignan … In conclusion, myrislignan had potent anti-T. gondii activities both in vitro and in vivo, and …
Number of citations: 19 www.frontiersin.org
F Li, XW Yang - Phytochemistry, 2008 - Elsevier
Myrislignan (1), erythro-(1R,2S)-2-(4-allyl-2,6-dimethoxyphenoxyl)-1-(4-hydroxy-3-methoxyphenyl) propan-1-ol, is a major acyclic neolignan in seeds of Myristica fragrans. Studies have …
Number of citations: 34 www.sciencedirect.com
Y Wang, JX Liu, YB Zhang, F Li, XW Yang - Chromatographia, 2012 - Springer
Myrislignan (MRL) existing in nutmeg has been reported to possess inhibition of neoplasm and vascular smooth muscle contraction, and cause a prolonging of hexobarbital-induced …
Number of citations: 11 link.springer.com
J Zhang, H Si, J Sun, K Lv, B Yan… - BMC Veterinary …, 2021 - bmcvetres.biomedcentral.com
… myrislignan levels in mice after oral or intraperitoneal administration. This study is the first to report the pharmacokinetic parameters of myrislignan … myrislignan in animals and humans. …
Number of citations: 8 bmcvetres.biomedcentral.com
Y Zhou, W Qian, X Li, W Wei - Oxidative Medicine and Cellular …, 2023 - hindawi.com
… Our results indicated that myrislignan suppressed growth of GBM through EMT-mediated … of myrislignan against GBM in vivo and in vitro. Meanwhile, we found that myrislignan inhibited …
Number of citations: 2 www.hindawi.com
J Zhang, J Chen, K Lv, B Li, B Yan, L Gai… - Frontiers in Cellular …, 2021 - frontiersin.org
… that myrislignan may affect the oxidation-reduction process of T. gondii. Furthermore, the upregulating ROS activity after myrislignan incubation verified that myrislignan … that myrislignan …
Number of citations: 11 www.frontiersin.org
XN Yang, QQ Lv, Q Zhao, XM Li, DM Yan, XW Yang… - RSC …, 2017 - pubs.rsc.org
Myrislignan (MRL) is a bioactive 8-O-4′-neolignan distributed in nutmeg that is an official Traditional Chinese Medicine used for the treatment of gastrointestinal diseases in China. In …
Number of citations: 10 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.